2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
Description
2-(Cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a synthetic compound featuring a pyridopyrimidine core fused with a dihydro ring system. The ethanone moiety at position 1 is substituted with a cyclopentylthio group at position 2, which confers unique steric and electronic properties. This scaffold is structurally similar to kinase inhibitors and autotaxin (ATX) modulators reported in the literature, particularly those targeting inflammatory and oncogenic pathways .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14(9-19-12-3-1-2-4-12)17-6-5-13-11(8-17)7-15-10-16-13/h7,10,12H,1-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSODQHPQUIDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may begin with the formation of the pyrido-pyrimidine core, followed by thiolation and subsequent functionalization of the ethanone moiety. Specific conditions, such as the use of catalysts, temperature control, and solvent choice, are crucial for ensuring high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Automated synthesisers and advanced purification techniques like chromatography are often employed. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone undergoes several key types of chemical reactions:
Oxidation: : Can lead to the formation of sulfoxides and sulfones.
Reduction: : Targets may include the carbonyl group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the thiol and pyrimidine sites.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or mCPBA.
Reduction: : Using reducing agents like LiAlH4 or NaBH4.
Substitution: : Diverse reagents depending on the desired product, such as halogenating agents or organometallics.
Major Products
Oxidized Derivatives: : Sulfoxides, sulfones.
Reduced Derivatives: : Alcohols, amines.
Substituted Products: : Various alkylated or arylated derivatives.
Scientific Research Applications
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone holds potential in various domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Potential bioactive compound in studying cellular processes.
Medicine: : Investigated for its pharmacological properties, including anti-cancer or anti-inflammatory effects.
Industry: : Utilized in the development of novel materials or as intermediates in large-scale chemical syntheses.
Mechanism of Action
The precise mechanism of action of 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone would depend on its specific applications. Generally, it may interact with biological macromolecules, disrupting normal cellular functions or targeting specific molecular pathways. Its unique structure allows for interactions with various enzymes and receptors, which can lead to a range of biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: Bulky groups like indenylamino or fluorophenyl enhance target binding (e.g., ATX inhibition ), while smaller groups (e.g., cyclopentylthio) may improve solubility .
- Synthetic Efficiency : Alkynyl and acetamide derivatives (e.g., compound B in ) achieve near-quantitative yields under reflux conditions, whereas halogenated analogs require chromatographic purification .
Biological Activity
The compound 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone , identified by its CAS number 871700-24-2, is a member of a class of compounds that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C13H16N2OS
- Molecular Weight: 252.35 g/mol
- CAS Number: 871700-24-2
The compound features a cyclopentylthio group attached to a dihydropyrido-pyrimidine structure, which is significant for its bioactivity.
Anticancer Potential
Research indicates that compounds with similar structures exhibit promising anticancer properties. The dihydropyrido-pyrimidine moiety is known to interact with various cellular targets involved in cancer progression. For instance, studies have shown that derivatives of pyrido-pyrimidines can inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of related compounds, it was found that certain pyrido-pyrimidine derivatives demonstrated significant inhibitory activity against breast cancer cell lines (MCF-7 and T47D). The compound's ability to induce apoptosis in these cells suggests a mechanism that could be explored further for therapeutic applications.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 12.5 | 30 |
| T47D | 15.0 | 25 |
| Vero | >100 | - |
The proposed mechanism of action for this compound involves the inhibition of key enzymes and signaling pathways crucial for cell survival and proliferation. The presence of the cyclopentylthio group may enhance lipophilicity, improving cellular uptake and interaction with target proteins.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the viability of this compound in clinical settings. Preliminary data suggest favorable absorption characteristics due to its lipophilic nature, although further studies are necessary to elucidate its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
